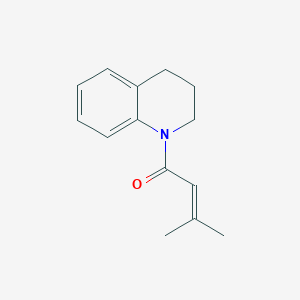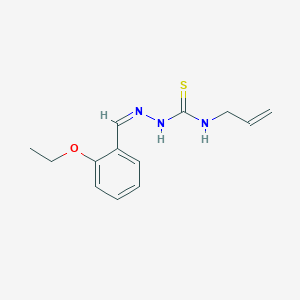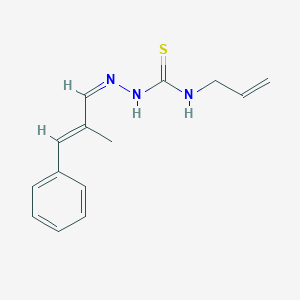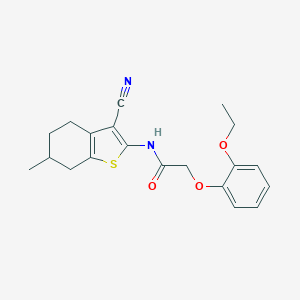![molecular formula C22H23N3O5 B255008 1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B255008.png)
1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as DPH, is a chemical compound that belongs to the class of pyrrolidinones. It has been extensively studied for its potential pharmacological properties, including its mechanism of action, biochemical and physiological effects, and its potential use in scientific research.
作用機序
DPH acts as an acetylcholinesterase inhibitor, which means that it inhibits the breakdown of acetylcholine in the brain. This leads to an increase in the concentration of acetylcholine, which is a neurotransmitter that plays a key role in cognitive function and memory.
Biochemical and Physiological Effects:
DPH has been shown to have a number of biochemical and physiological effects, including an increase in acetylcholine levels in the brain, an improvement in cognitive function and memory, and an increase in neuronal excitability and synaptic plasticity.
実験室実験の利点と制限
One of the major advantages of DPH is its potential as a tool for investigating the role of the cholinergic system in cognitive function and memory. Additionally, DPH has been shown to have a high degree of selectivity for acetylcholinesterase, which makes it a useful tool for studying the effects of acetylcholine on neuronal excitability and synaptic plasticity. However, one limitation of DPH is that it has a relatively short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for research on DPH. One area of interest is the development of new analogs of DPH that have improved pharmacological properties, such as longer half-lives or increased selectivity for acetylcholinesterase. Additionally, there is potential for DPH to be used in the treatment of neurological disorders, such as Alzheimer's disease, where there is a deficiency in acetylcholine. Finally, further research is needed to fully understand the mechanism of action of DPH and its potential therapeutic applications.
合成法
DPH can be synthesized using a variety of methods, including the reaction of 4-nitrobenzaldehyde with 1,3-dimethyl-2-amino propane, followed by cyclization with ethyl acetoacetate. Another method involves the reaction of 4-nitrobenzaldehyde with 1,3-dimethylamino-2-propanol, followed by the addition of ethyl acetoacetate and subsequent cyclization.
科学的研究の応用
DPH has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have potential as a tool for investigating the role of the cholinergic system in cognitive function and memory. Additionally, DPH has been used to investigate the effects of acetylcholine on neuronal excitability and synaptic plasticity.
特性
製品名 |
1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C22H23N3O5 |
分子量 |
409.4 g/mol |
IUPAC名 |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23N3O5/c1-23(2)13-6-14-24-19(15-9-11-17(12-10-15)25(29)30)18(21(27)22(24)28)20(26)16-7-4-3-5-8-16/h3-5,7-12,19,26H,6,13-14H2,1-2H3/b20-18+ |
InChIキー |
WHLDLSSCVXFUHW-CZIZESTLSA-N |
異性体SMILES |
C[NH+](C)CCCN1C(/C(=C(/C2=CC=CC=C2)\[O-])/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
CN(C)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C[NH+](C)CCCN1C(C(=C(C2=CC=CC=C2)[O-])C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B254927.png)
![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)

![2-(2-Furyl)-5-{4-nitrophenyl}-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B254935.png)

![[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254939.png)

![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-ethylthiourea](/img/structure/B254941.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254942.png)


![1-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254946.png)
![1-[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254948.png)
